3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted with a methyl group at position 1, a sulfonyl-linked 4-(4-chlorophenyl)piperazine moiety at position 3, and a 4-fluorophenyl carboxamide group at position 2. The sulfonyl group may enhance metabolic stability and binding affinity to target receptors . While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., cannabinoid receptor antagonists) highlight its relevance in drug discovery .
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-fluorophenyl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN5O3S/c1-26-14-19(20(29)24-17-6-4-16(23)5-7-17)21(25-26)32(30,31)28-12-10-27(11-13-28)18-8-2-15(22)3-9-18/h2-9,14H,10-13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJKRVUJHITCQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzoxazinone core, the introduction of the thiazole ring, and the construction of the oxadiazole moiety. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be optimized to reduce environmental impact and ensure compliance with safety regulations.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Structural Differences :
- Pyrazole core with 4-methyl and 3-carboxamide substituents.
- Substitutions: 5-(4-chlorophenyl), 1-(2,4-dichlorophenyl), and N-(3-pyridylmethyl).
- Activity: Potent cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM). The dichlorophenyl and pyridylmethyl groups likely enhance receptor binding .
- Key Contrast : The target compound replaces dichlorophenyl and pyridylmethyl groups with a piperazinyl sulfonyl and 4-fluorophenyl carboxamide, which may reduce CB1 affinity but improve solubility or selectivity for other targets .
3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide
- Structural Differences :
- Identical pyrazole core and sulfonyl-piperazine group.
- Carboxamide substituent: N-(3-methoxypropyl) vs. N-(4-fluorophenyl) in the target compound.
- Conversely, the 4-fluorophenyl group in the target compound could improve aromatic stacking interactions in receptor binding .
4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide
- Structural Differences: Piperazine linked via carbonyl (instead of sulfonyl) to the pyrazole. Substituents: 4-cyanophenyl carboxamide and 1-(4-fluorophenyl).
- Activity: Not explicitly reported, but the cyanophenyl group may enhance electron-withdrawing effects, influencing receptor binding kinetics. The sulfonyl group in the target compound could confer stronger hydrogen-bonding capacity .
Pharmacological and Physicochemical Comparison Table
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The sulfonyl-piperazine group in the target compound may favor interactions with serotonin or dopamine receptors, given its prevalence in antipsychotics .
- Metabolic Stability : The sulfonyl group likely reduces cytochrome P450-mediated metabolism compared to carbonyl-linked analogs .
- Data Limitations : Absence of direct binding or efficacy data for the target compound necessitates further in vitro and in vivo studies.
Biological Activity
The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by several functional groups:
- Pyrazole Core : A five-membered ring structure that is often associated with various biological activities.
- Piperazine Moiety : Known for its role in enhancing the bioactivity of pharmaceuticals.
- Sulfonamide Group : Commonly linked to antibacterial and enzyme inhibition activities.
The molecular formula is , with a molecular weight of approximately 494.05 g/mol. Its structural complexity allows for diverse interactions with biological targets.
Anticancer Potential
Research indicates that compounds similar to this pyrazole derivative exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit key kinases involved in cancer progression, particularly in glioma cell lines. The compound 4j , structurally related to our target compound, demonstrated low micromolar activity against the AKT2 kinase, which plays a crucial role in oncogenic signaling pathways in glioma .
Enzyme Inhibition
The sulfonamide group is associated with enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions such as Alzheimer's disease and other neurological disorders . The compound's ability to bind to bovine serum albumin (BSA) also indicates its potential for drug delivery applications .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases like AKT2, which is crucial in cancer cell survival and proliferation.
- Enzyme Interaction : The sulfonamide group can undergo nucleophilic substitution reactions, enhancing its ability to inhibit specific enzymes.
Case Studies and Experimental Data
- Antitumor Activity : A study evaluating pyrano[2,3-c]pyrazoles indicated that compounds with similar structures exhibited potent anti-glioma activity, inhibiting neurosphere formation in patient-derived glioma stem cells while showing minimal toxicity to non-cancerous cells .
- Enzyme Inhibition Studies : Research on sulfonamide derivatives has shown their effectiveness in inhibiting AChE and urease, suggesting therapeutic potential in neurodegenerative diseases and infections caused by urease-producing bacteria .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H24ClN5O3S |
| Molecular Weight | 494.05 g/mol |
| Biological Target | AKT2 Kinase |
| Anticancer Activity | Significant against glioma cell lines |
| Enzyme Inhibition | AChE, Urease |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with sulfonylation of the piperazine ring followed by carboxamide coupling. Key steps include:
- Sulfonylation : Reacting 4-(4-chlorophenyl)piperazine with a sulfonyl chloride intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyrazole-carboxylic acid to the 4-fluoroaniline moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions (e.g., piperazine sulfonyl integration at δ 3.2–3.5 ppm for CH2 groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+ ~528.1 g/mol) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3%) .
Q. What analytical techniques are suitable for characterizing intermediate products during synthesis?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization (Rf values compared to standards) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity of intermediates .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s receptor-binding specificity?
- Methodological Answer :
- Radioligand Binding Assays : Use tissues/cell lines expressing target receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety). Compete with [3H]-labeled ligands (e.g., ketanserin for 5-HT2A) to calculate Ki values .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) using receptor crystal structures (PDB IDs: 6F2, JVT) to predict binding modes .
Q. How should contradictory data on the compound’s biological activity be resolved?
- Methodological Answer :
- Reproducibility Checks : Validate assays across independent labs using standardized protocols (e.g., fixed incubation times, buffer conditions) .
- Orthogonal Assays : Compare functional responses (e.g., cAMP inhibition) with binding data to distinguish direct vs. allosteric effects .
- Metabolic Stability Tests : Assess liver microsome stability to rule out metabolite interference .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyls) via structural analogs to enhance solubility (target LogP <3) .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction; modify sulfonyl or fluorophenyl groups to reduce PPB .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
